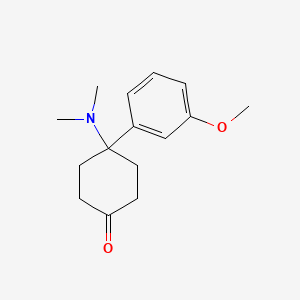

![molecular formula C19H14BrN3OS B3037969 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime CAS No. 685106-62-1](/img/structure/B3037969.png)

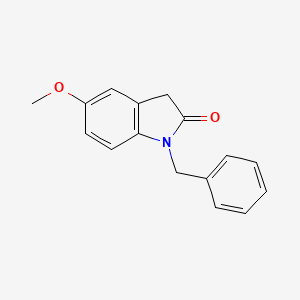

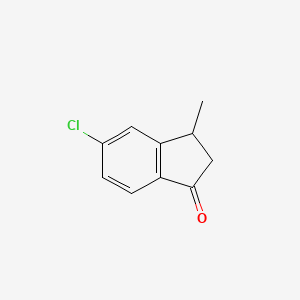

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime

Vue d'ensemble

Description

“6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime” is a chemical compound with the molecular formula C12H7BrN2OS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

The compound has a molecular weight of 307.17 . It is a solid with a melting point of 188-190°C .Applications De Recherche Scientifique

Antioxidant Studies

Compounds with the benzo[4,5]imidazo[2,1-b]thiazole moiety, similar to the structure of the compound , have been investigated for their antioxidant properties. A study by Nikhila, Batakurki, and Yallur (2020) found that certain derivatives of this moiety showed significant antioxidant activity, indicating potential therapeutic applications in diseases where oxidative stress plays a key role (Nikhila, Batakurki, & Yallur, 2020).

Antimicrobial and Antituberculosis Activity

Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives containing the imidazo[2,1-b]thiazole moiety and evaluated them for antimicrobial and antituberculosis activities. Some compounds exhibited promising results against various microbial strains, suggesting potential use in treating infections (Güzeldemirci & Küçükbasmacı, 2010).

Electrophilic Substitution Studies

A study by O'daly et al. (1991) explored the electrophilic substitution reactions of imidazo[2,1-b]thiazoles. Understanding these reactions is crucial for the synthesis of novel compounds with potential pharmaceutical applications (O'daly et al., 1991).

Anthelmintic and Anti-inflammatory Activities

Research by Shetty, Khazi, and Ahn (2010) involved the synthesis of novel imidazothiazole derivatives, testing their anthelmintic and anti-inflammatory activities. These activities suggest potential applications in treating parasitic infections and inflammation-related disorders (Shetty, Khazi, & Ahn, 2010).

Aldose Reductase Inhibitory Effect

A study by Güzeldemirci et al. (2018) synthesized derivatives of imidazo[2,1-b]thiazole and evaluated them for aldose reductase inhibitory effects. This enzyme is a target in managing diabetic complications, indicating the potential application of these compounds in diabetes management (Güzeldemirci et al., 2018).

Anticancer Activities

Kumar et al. (2014) synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antiproliferative activity on cancer cells. The findings suggest potential applications in cancer therapy (Kumar et al., 2014).

Orientations Futures

Given the diverse biological activities of thiazole derivatives , “6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime” and similar compounds could be subjects of future research in medicinal chemistry. Further studies could focus on their synthesis, characterization, and exploration of their potential therapeutic applications.

Propriétés

IUPAC Name |

(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-phenylmethoxymethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3OS/c20-16-8-6-15(7-9-16)18-17(23-10-11-25-19(23)22-18)12-21-24-13-14-4-2-1-3-5-14/h1-12H,13H2/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLHEHAUISMQAE-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

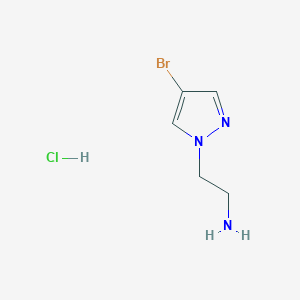

![7-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B3037894.png)

![[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037908.png)